1-(3,4-Dimethylphenyl)piperidin-4-ol - 1226205-34-0

1-(3,4-Dimethylphenyl)piperidin-4-ol

Catalog Number: EVT-3116102
CAS Number: 1226205-34-0
Molecular Formula: C13H19NO
Molecular Weight: 205.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,4-Dimethylphenyl)piperidin-4-ol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds []. These compounds exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties. While 1-(3,4-Dimethylphenyl)piperidin-4-ol itself is not a naturally occurring compound, its derivatives are found in some pharmaceutical agents.

Molecular Structure Analysis

The core structure of 1-(3,4-Dimethylphenyl)piperidin-4-ol consists of a piperidine ring substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a hydroxyl group. The spatial arrangement of substituents on the piperidine ring can significantly influence the biological activity of its derivatives. Techniques like X-ray crystallography and NMR spectroscopy are used to elucidate the exact conformations and spatial arrangements of atoms within these molecules [, , , ].

Chemical Reactions Analysis
  • Esterification: The hydroxyl group at position 4 can be esterified with carboxylic acids to yield ester derivatives, potentially impacting their pharmacological properties [].
  • N-Alkylation/Acylation: The nitrogen atom in the piperidine ring can be further alkylated or acylated to introduce diverse substituents, influencing the compound's lipophilicity and potentially enhancing its interaction with biological targets [, ].
Mechanism of Action

The mechanism of action for 1-(3,4-Dimethylphenyl)piperidin-4-ol derivatives varies depending on the specific substituents and the targeted biological pathway. For instance, some derivatives act as NMDA receptor antagonists, selectively blocking the NR2B subtype []. Others exhibit anticancer activity by inhibiting specific kinases like FLT3 or Akt, leading to cell cycle arrest and apoptosis [, ].

Applications
  • Medicinal Chemistry: The core structure of 1-(3,4-Dimethylphenyl)piperidin-4-ol serves as a valuable scaffold for developing novel therapeutic agents. Researchers are exploring its derivatives for treating various diseases, including cancer, epilepsy, and inflammatory disorders [, , ].
  • Chemical Synthesis: It acts as a key intermediate in synthesizing more complex molecules with potential biological activities []. This approach allows for the exploration of structure-activity relationships and the optimization of desired pharmacological properties.

4-((4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid

  • Compound Description: This compound is a pharmaceutical agent investigated for its potential in treating cancer and precancerous syndromes. []

3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

  • Compound Description: This compound acts as a thrombopoietin (TPO) receptor agonist, potentially beneficial for treating thrombocytopenia by promoting platelet production. [, ]

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

  • Compound Description: Identified through virtual screening targeting the urokinase receptor (uPAR), IPR-1 displayed moderate activity in inhibiting breast cancer cell invasion, migration, and adhesion. []

N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

  • Compound Description: Another compound discovered through uPAR-targeted virtual screening, IPR-69 exhibited promising activity against breast cancer cells, inhibiting invasion, migration, adhesion, angiogenesis, and inducing apoptosis. Furthermore, IPR-69 demonstrated favorable pharmacokinetic properties and reduced tumor growth and metastasis in a mouse model. []

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues

  • Compound Description: This class of compounds represents novel glutaminase 1 inhibitors with potential antineoplastic activity, specifically for glioblastoma chemotherapy. []
  • Compound Description: These compounds were synthesized and evaluated for their leishmanicidal activity against Leishmania major. While they showed moderate activity against promastigotes and amastigotes, their efficacy was lower compared to their linear analogues. []

1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound, when complexed with Zn(II) and Cd(II) ions, forms supramolecular metal-organic frameworks (SMOFs). These SMOFs exhibit interesting properties such as ionic conductivity, porosity, and luminescence. []

N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (Compound 14)

  • Compound Description: Developed as a potent dual MDM2/XIAP inhibitor, compound 14 shows significant potential as a therapeutic agent for leukemia and other cancers by inducing MDM2 protein degradation and inhibiting XIAP mRNA translation. []

Bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate

  • Compound Description: This low-spin iron(II) complex possesses a moderately distorted pseudooctahedral coordination environment and exhibits unique molecular stacking due to its cone shape. []

Methyl 4-{2,2-dichloro-1-[(E)-(3,4-dimethylphenyl)diazenyl]ethenyl}benzoate

  • Compound Description: This compound is part of a series of azo compounds investigated for their crystal structures and intermolecular interactions. These compounds exhibit different crystal packing arrangements due to variations in the substituents on the phenyl ring and the presence of intermolecular interactions such as C—H⋯π and C—Cl⋯π interactions. []

Ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Compound Description: This compound's crystal structure has been determined, providing valuable information on its molecular geometry and packing arrangement in the solid state. []

N 6 -[2-deoxy-D-erythro-pentofuranosyl]-2,6-diamino-3,4-dihydro-4-oxo-5-N-1-(oxiran-2-yl)propan-1-ol-formamidopyrimidine (DEB-FAPy-dG) adducts

  • Compound Description: These DNA adducts are formed from the reaction of the carcinogen 1,3-butadiene metabolite, 1,2,3,4-diepoxybutane (DEB), with guanine bases. DEB-FAPy-dG adducts are more stable than their precursor N7-(2-hydroxy-3,4-epoxy-1-yl)-dG adducts and can be used as biomarkers for DEB exposure. []

4-Aminomethyl-1-(2-phenylethyl)-piperidin-4-ol

  • Compound Description: This compound is a key intermediate in the synthesis of Fenspiride HCl, a drug with antibronchospastic and anti-inflammatory properties. []

(E)-2-hydroxy-8-methoxy-1-naphthaldehyde

  • Compound Description: This compound serves as a valuable intermediate in the synthesis of 9-methoxynaphtho[1,2-d]isoxazole 2-oxide, a compound investigated for its potential biological activity. []

1-(2,3-Dihydro-1H-inden-5-yl)-2-(piperidin-1-yl)pentan-1-one (3,4-Pr-PipVP)

  • Compound Description: 3,4-Pr-PipVP is a novel synthetic cathinone identified in Germany. Despite its structural similarity to scheduled substances, it was marketed as a different compound. Pharmacological studies showed it to be a low potency blocker of monoamine transporters. Metabolic studies identified several metabolites, some of which persisted longer in urine than the parent compound. []

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol and 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol

  • Compound Description: These compounds belong to a group of aminoalkanol derivatives investigated for their potential anticonvulsant activity. Their crystal structures were determined to understand the influence of methyl substituent position on molecular geometry and intermolecular interactions. []

3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives

  • Compound Description: These derivatives were synthesized by reducing cis-3-alkyl-2,6-diarylpiperidin-4-ones with Grignard reagents. The study focused on understanding the conformational preferences of these compounds, which can influence their biological activity. []

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor with potential for treating FLT3-ITD positive acute myeloid leukemia. It exhibits high selectivity for FLT3 over other kinases, effectively inhibiting FLT3-ITD mediated signaling pathways, inducing apoptosis, and suppressing tumor growth in vivo. []
  • Compound Description: These mixed ligand metal complexes were synthesized and characterized for their potential antimicrobial activity. The complexes showed promising activity against several tested microorganisms. []

3-(3,4-diacetoxyphenyl)acrylic acid and 4-(oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate

  • Compound Description: These compounds, derived from 3-(3,4-dihydroxyphenyl)acrylic acid, were synthesized and tested for their toxicity using the Brine Shrimp Lethality Test. Results indicated that both compounds exhibited toxicity towards Artemia salina Leach shrimp larvae. []

(E)-N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine

  • Compound Description: This compound's crystal structure has been analyzed, revealing the spatial arrangement of its phenyl, thiophene, and dimethylbenzene rings. []

4-Chloro-N-(3,4-dimethylphenyl)-2-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound has been elucidated, revealing details about its molecular conformation and intermolecular interactions. []

N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

  • Compound Description: This compound belongs to a series of 1,3,5-oxadiazines synthesized and tested for their antibacterial and antifungal properties. []

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4- tetrahydroquinazolin-4-one

  • Compound Description: This compound was synthesized as part of a study exploring the synthesis and pharmacological activity of benzopyrimidinones. []

3,4′,5,5′-Tetramethoxy-2′-methylbiphenyl-4-ol

  • Compound Description: The crystal structure of this compound shows the presence of two independent molecules in the asymmetric unit and reveals intermolecular hydrogen bonding patterns. []

1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol (Ro 63-1908)

  • Compound Description: This compound acts as a potent and selective antagonist of the NR2B subtype of NMDA receptors. Ro 63-1908 exhibits neuroprotective effects in various in vitro and in vivo models of neurological disorders. []

(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate

  • Compound Description: This compound, specifically its diastereomerically pure dibenzoyl-L-tartrate salt, is a crucial intermediate in synthesizing {1S-[1α,2α,3β(1S,2R),5β]}-3-(7-{[2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, a compound with potential therapeutic applications. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier Akt inhibitors. It exhibits potent anticancer activity by inhibiting Akt1 while minimizing Akt2 inhibition, thereby reducing the risk of cutaneous toxicity. []

N-(3,4-Dimethylphenyl)-4-methylbenzamide

  • Compound Description: The crystal structure of this compound reveals the presence of two molecules with distinct conformations in the asymmetric unit, stabilized by intermolecular hydrogen bonding. []

1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)propen-2-en-1-one hydrochloride

  • Compound Description: This compound exhibits selective and effective inhibition of cancer cell growth by targeting the epidermal growth factor receptor (EGFR). It has shown promise in overcoming drug resistance caused by tyrosine kinase mutations. []

N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine (compound 45)

  • Compound Description: Compound 45 is a potent acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitor that exhibits hypocholesterolemic activity in vivo. It effectively inhibits ACAT in both the human intestine and liver, making it a promising candidate for treating hypercholesterolemia and atherosclerosis. []

1-methyl-4-(1-isoquinolinyl)piperidin-4-ol and related compounds

  • Compound Description: These compounds, synthesized from isoquinoline Reissert Compounds, were evaluated for their anticonvulsant activity. Some showed promising activity in the maximal electroshock seizure test. []

Ethyl 2-cyano-3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-2H-pyrrole-2-carboxylate and its regioisomer

  • Compound Description: These compounds were synthesized and investigated for their thermal rearrangement properties. The study revealed that they undergo thermal rearrangement to form diaryl-3,5-cyano-2-pyrrolecarboxylates. []

4,4 dimethyl- 1-(3,4-methylenedioxyphenyl)-1-penten-3-ol (Stiripentol)

  • Compound Description: Stiripentol is a novel antiepileptic drug whose crystal structure has been elucidated, providing insights into its molecular conformation and packing arrangement. [, ]
  • Compound Description: These compounds were obtained through the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride under different conditions. []
  • Compound Description: This study investigated the properties and stabilities of N-nitroso derivatives of commonly used N-methylcarbamate insecticides. It was found that these nitrosocarbamates are relatively stable in the dark but rapidly decompose when exposed to light or acidic conditions. []

4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(aryl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives

  • Compound Description: These derivatives were synthesized via a green chemistry approach using nano-SiO2/HClO4 as a catalyst in water. []

3,3-Dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide and Analogues

  • Compound Description: This compound, a metabolite of the cyclic nitrone free radical trap 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide, exhibits reduced toxicity and sedative effects compared to its parent compound while retaining antioxidant properties. Various analogs were synthesized to enhance antioxidant activity while minimizing side effects. []

3,3,6,6-Tetramethyl-9-(3,4-dimethylphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione

  • Compound Description: This compound's crystal structure has been analyzed, revealing its conformational features and the spatial arrangement of its ring systems. []

Benz[3,4]-6-oxaestra-1,3,5(10),8-tetraen-17 beta-ol

  • Compound Description: This compound, a steroidal derivative, has been successfully synthesized from 1-oxo-4-oxa-1,2,3,4-tetrahydrophenanthrene. []
  • Compound Description: DDPH has been characterized as a non-subtype-selective competitive antagonist of the α1-adrenoceptor. It exhibits antagonistic effects on various tissues, including the aorta, renal artery, and spleen. []

2-(3,4-Dimethoxybenzylideneamino)-2-methylpropan-1-ol

  • Compound Description: This compound, synthesized via condensation reaction, has been investigated for its ability to form complexes with cadmium(II) ions. Electrochemical studies revealed a 1:4 metal-to-ligand ratio and provided insights into the stability constants of the formed complexes. []
  • Compound Description: These compounds, including their free base and salt forms, are being investigated for their potential therapeutic applications. []

N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide

  • Compound Description: The crystal structure of this compound reveals details about its molecular conformation, including the C-SO2-NH-C torsion angle and the dihedral angle between its benzene rings. []

1-propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl)piperidin-4-ol

  • Compound Description: This compound exhibits growth-stimulating activity in plants, particularly in spring wheat grains. Its effects were found to be comparable to the commercial plant growth regulator "Akpinol-alpha" (KN-2). []

Properties

CAS Number

1226205-34-0

Product Name

1-(3,4-Dimethylphenyl)piperidin-4-ol

IUPAC Name

1-(3,4-dimethylphenyl)piperidin-4-ol

Molecular Formula

C13H19NO

Molecular Weight

205.301

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)14-7-5-13(15)6-8-14/h3-4,9,13,15H,5-8H2,1-2H3

InChI Key

YDHYLAKFMSDKKV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CCC(CC2)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.